Orelabrutinib

Content Navigation

CAS Number

Product Name

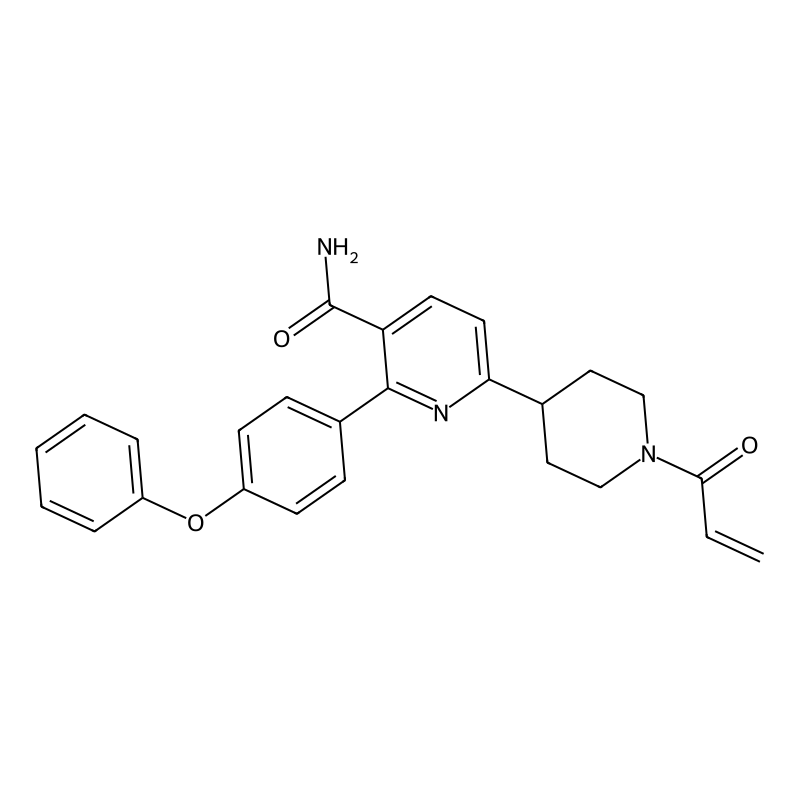

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Orelabrutinib Pharmacokinetic & Pharmacodynamic Data

| Parameter / Aspect | Details | Source / Context |

|---|---|---|

| Dosing Regimen | 150 mg once daily (preferred RP2D) [1] | Relapsed/Refractory (R/R) Mantle Cell Lymphoma (MCL) |

| BTK Occupancy | Near-complete occupancy achieved at 50 mg, 80 mg, and 100 mg QD doses. Occupancy lasted for 24 hours without decrease. [2] | Phase Ib/IIa SLE study |

| Exposure (PK) | Plasma exposure (AUC & Cmax) increased proportionally with dose. [2] | Phase Ib/IIa SLE study |

| Key PK/PD differentiator | Higher unbound trough IC50 concentration ratio vs. Zanubrutinib, ensuring consistent BTK inactivation. [3] | Indirect comparison in R/R MCL |

| CNS Penetration | Evidence of clinical efficacy in CNS PTLD, suggesting blood-brain barrier penetration. [4] | Case report (50 mg QD dose) |

Experimental Protocols for Key Assays

The search results provide details on two relevant experimental approaches that can inform the study of Orelabrutinib.

BTK Occupancy Assay: The Phase Ib/IIa study in SLE patients demonstrated that near-complete BTK occupancy in the blood can be a valid PD biomarker [2]. The methodology involved:

- Dosing: Administering this compound orally at 50 mg, 80 mg, or 100 mg once daily.

- Measurement: BTK occupancy was measured at 4 hours and 24 hours post-dosing to confirm the durability of target engagement throughout the dosing interval.

Cellular Transport Assay (Relevant for DDI Potential): While not performed with this compound, one study screened a large compound library for inhibitors of Equilibrative Nucleoside Transporters (ENT1/ENT2) [5]. This general protocol could be relevant for assessing this compound's potential interactions with these transporters:

- Cell Line: HeLa cells.

- Assay: Measurement of radiolabeled

[3H]uridineuptake. - ENT1-specific inhibition: Conducted in the absence of NBMPR (Nitrobenzylthioinosine).

- ENT2-specific inhibition: Conducted in the presence of 100 nM NBMPR to block ENT1 activity.

Mechanism of Action and Workflow

The following diagram illustrates the core mechanism of this compound and a potential high-level workflow for its preclinical profiling, based on the general principles for BTK inhibitors and drug development.

> this compound irreversibly inhibits Bruton's Tyrosine Kinase (BTK), a key node in the B-cell receptor (BCR) signaling pathway. This prevents downstream signals for B-cell proliferation and survival, which is therapeutic in B-cell malignancies and autoimmune diseases. A comprehensive preclinical profile involves interlinked pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and transporter interaction studies.

Knowledge Gaps and Further Research Directions

The search results highlight several areas where public technical data on this compound is currently lacking. A thorough whitepaper would require information on:

- Detailed Metabolic Fate: Specific data on the enzymes involved in its metabolism (e.g., Cytochrome P450 isoforms) and the structures of its major metabolites is not available in these results.

- Pharmacokinetic Parameters: Fundamental PK values such as half-life (t½), maximum concentration (Cmax), time to Cmax (Tmax), volume of distribution (Vd), and clearance (CL) are not provided.

- Drug-Drug Interaction (DDI) Potential: There is no specific data on this compound's potential to inhibit or induce major drug-metabolizing enzymes or transporters beyond the general ENT assay protocol mentioned.

To obtain this missing information, I suggest you:

- Consult regulatory documents from the NMPA (China) and other health authorities, which often contain detailed clinical review reports with PK/PD data.

- Search for original primary research articles in scientific journals, particularly early-phase clinical trials or dedicated PK studies, using specialized databases like PubMed.

References

- 1. This compound for the treatment of relapsed or refractory MCL [sciencedirect.com]

- 2. LB0005 this compound, AN IRREVERSIBLE INHIBITOR ... [sciencedirect.com]

- 3. Indirect Comparisons of Efficacy of Zanubrutinib Versus ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Case Report: dose adjustment of this compound for managing ... [pmc.ncbi.nlm.nih.gov]

- 5. Experimental and Computational Approaches for Evaluating ... [pmc.ncbi.nlm.nih.gov]

Orelabrutinib Target Engagement & Pharmacokinetics Summary

| Parameter | Value / Finding | Context / Note |

|---|---|---|

| BTK Occupancy (Median) | >99% at 4 hours post-dose [1] | Near complete target engagement |

| BTK Occupancy (Trough) | >93% over 24-hour dosing interval [1] | Sustained occupancy at steady state |

| PK/PD Relationship | Dose-dependent pharmacokinetics (PK) [1] | Higher exposure with 50 mg dose |

| Key Efficacy (50mg QD in ITP) | 40% of patients achieved primary endpoint (platelets ≥50 × 10⁹/L) [1] | Phase II study in immune thrombocytopenia (ITP) |

| Sustained Response | 83.3% (10 of 12 responders) [1] | Among patients who achieved initial response |

| Selectivity | Highly selective; BTK is its only known kinase target [2] | Potential for reduced off-target toxicity |

Experimental & Methodological Details

The compelling data on orelabrutinib's target engagement is derived from specific, robust experimental methodologies.

BTK Occupancy Assay

The core method for measuring target engagement in the phase II ITP study was a BTK occupancy assay in peripheral blood mononuclear cells (PBMCs) [1]. This method typically involves:

- Sample: Patient PBMCs.

- Probe: Use of a biotinylated probe that competes with the drug for binding to the BTK protein.

- Measurement: An ELISA-based method is used to measure the levels of free (unoccupied) and total BTK protein. The percentage occupancy is calculated as

(1 - Free BTK/Total BTK) * 100%[3]. - Workflow: The following diagram illustrates the general workflow for determining BTK occupancy.

BTK occupancy assay workflow for quantitative target engagement.

Quantitative Systems Pharmacology (QSP) Modeling

A broader Quantitative Systems Pharmacology (QSP) model provides a deeper, theoretical understanding of how this compound and other BTK inhibitors behave in the body [3]. This model integrates:

- Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion of the drug.

- Tissue Distribution: Simulation of drug concentrations not just in blood (PBMCs), but also in hard-to-sample lymph nodes and bone marrow.

- Pharmacodynamics (PD): The drug's effect on the body, including its irreversible binding to BTK and the natural turnover rate of the BTK protein.

The model confirms that for covalent BTK inhibitors like this compound, high trough occupancy is critical for maximal efficacy and becomes even more important during scenarios like dose interruption [3].

Interpretation & Clinical Relevance

The technical data for this compound translates directly into its clinical performance and differentiation.

High Selectivity and Safety Profile: this compound is noted for its high selectivity, with BTK being its only known kinase target [2]. This high degree of selectivity is a proposed explanation for its excellent safety profile, as it may lead to fewer off-target adverse events [4]. In the phase II ITP study, most treatment-related adverse events were grade 1 or 2, confirming it was well-tolerated [1].

Mechanism of Action and Downstream Effects: The following diagram illustrates how this compound's target engagement modulates the B-cell receptor signaling pathway.

This compound inhibits BTK, disrupting BCR signaling and B-cell activation.

- Differentiation from Other BTKis: While all covalent BTK inhibitors achieve high trough occupancy, numerical differences matter. QSP modeling suggests that even small differences in trough occupancy (e.g., 95% vs. 99%) can meaningfully impact efficacy, and these differences are amplified during dose interruptions [3]. This compound's ability to maintain >93% median occupancy over the 24-hour dosing interval positions it favorably [1].

Future Directions

The development of this compound is ongoing. A phase III registrational trial for ITP is underway in China, with enrollment expected to complete by the end of 2024 [1]. Furthermore, its potential is being explored in other autoimmune diseases, including multiple sclerosis (MS), systemic lupus erythematosus (SLE), and neuromyelitis optica spectrum disorder (NMOSD) [1].

References

- 1. Study Results of this compound in Patients with ITP ... [innocarepharma.com]

- 2. Evaluating this compound as a novel treatment option for ... [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Systems Pharmacology Model to Predict Target ... [pmc.ncbi.nlm.nih.gov]

- 4. The preclinical discovery and development of this compound ... [pubmed.ncbi.nlm.nih.gov]

MYD88 L265P mutation response to orelabrutinib

Molecular Mechanism of Action

The efficacy of orelabrutinib in MYD88-driven cancers is rooted in its precise targeting of a critical signaling pathway.

- MYD88 L265P Pathway: The MYD88 L265P mutation is a gain-of-function mutation that constitutively activates the Toll-like receptor (TLR) pathway. This leads to the assembly of a protein complex called the "myddosome," which recruits and activates BTK. Activated BTK then triggers downstream pro-survival signals, primarily through the NF-κB pathway, promoting malignant B-cell growth and survival [1] [2] [3].

- This compound's Role: this compound is a highly selective, irreversible covalent inhibitor of BTK. It binds to the cysteine-481 residue in the ATP-binding pocket of BTK, permanently inactivating it. This inhibition halts the downstream NF-κB signaling, leading to apoptosis (programmed cell death) of the tumor cells [4] [3].

The following diagram illustrates this targeted signaling pathway and the site of this compound inhibition.

Diagram: this compound inhibits BTK in the hyperactive signaling pathway driven by the MYD88 L265P mutation.

Key Research Findings and Safety

Clinical studies highlight this compound's effectiveness across different settings and its differentiated safety profile.

- Efficacy in Combination Therapy: Research on relapsed/refractory primary central nervous system lymphoma (PCNSL) shows that this compound-containing regimens are highly effective. One study reported an Overall Response Rate (ORR) of 86.7% and a Complete Remission (CR) rate of 73.3%. Genomic analysis confirmed that responders often had mutations in the TLR, BCR, or NF-κB pathways [5] [6].

- Safety Profile: this compound is designed for high selectivity, minimizing off-target effects associated with other BTK inhibitors (e.g., atrial fibrillation, bleeding) [4] [3]. In the WM trial, most adverse events (AEs) were Grade 1 or 2 (91.0%). The most common Grade 3 or higher AEs were:

- Neutropenia (10.6%)

- Thrombocytopenia (6.4%)

- Pneumonia (4.3%) One treatment-related death due to hepatitis B reactivation was reported, underscoring the need for proactive monitoring [4].

Experimental Protocols for Research

For researchers, understanding the assays used to validate this compound's efficacy and mechanism is critical. The following table outlines key methodologies from preclinical and clinical studies.

| Assay Type | Purpose | Key Methodological Details | Reference |

|---|---|---|---|

| Kinase Selectivity Profiling | To determine the specificity of this compound for BTK. | KINOMEscan screening against 468 kinases at 1 µM; results reported as % of DMSO control. Cellular BTK occupancy was measured via target engagement assays [4] [2]. | [4] [2] |

| In Vitro Cellular Efficacy | To assess cell viability and apoptosis post-treatment. | Use of CellTiter-Glo Luminescent Cell Viability Assay. Apoptosis measured by flow cytometry using annexin V/propidium iodide staining on cell lines (e.g., TMD-8, BCWM.1) and primary patient CD19+ cells [2]. | [2] |

| Mutation Analysis | To determine MYD88 and CXCR4 mutation status of patients. | Real-time allele-specific PCR (AS-PCR) on genomic DNA from bone marrow specimens [4]. | [4] |

| Signaling Studies | To confirm on-target pathway inhibition. | Immunoblotting (Western Blot) and Phosflow (flow cytometry) with phospho-specific antibodies (e.g., pBTK-Y223) to monitor phosphorylation levels in signaling proteins after drug treatment [2]. | [2] |

Research Implications and Future Directions

The data positions this compound as a compelling therapeutic option and outlines future research needs.

- Therapeutic Rationale: The high response rates in MYD88 L265P-mutated cancers provide a strong biological rationale for using this compound in these populations. Testing for the MYD88 mutation, particularly in lymphomas with an IgM paraprotein, can help identify patients most likely to respond [1] [4].

- Addressing Resistance: While this compound is effective, resistance through BTK C481S mutations can emerge. Novel agents like KIN-8194, a dual HCK/BTK inhibitor, have shown preclinical efficacy in overcoming this resistance, offering a potential future strategy [2].

- Conclusion: For drug development professionals, this compound represents a potent and selective BTK inhibitor with validated clinical efficacy in MYD88 L265P-driven B-cell malignancies. Its well-defined mechanism and manageable safety profile support its further investigation in combination regimens and in strategies to circumvent treatment resistance.

References

- 1. Dramatic Response with Single-Agent Ibrutinib in Multiply ... [pmc.ncbi.nlm.nih.gov]

- 2. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven ... [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors targeting Bruton's tyrosine kinase in cancers [nature.com]

- 4. Evaluation of this compound monotherapy in patients with ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Combined With Lenalidomide and ... - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Combined With Lenalidomide and ... [frontiersin.org]

CXCR4 Mutations and BTK Inhibitor Efficacy: A Mechanistic Link

The table below summarizes the established biological consequences of CXCR4 mutations and how BTK inhibition counteracts these pathways.

| Aspect | Impact of CXCR4 Mutations | Effect of BTK Inhibition (e.g., Ibrutinib, Orelabrutinib) |

|---|---|---|

| Disease Progression | More aggressive disease, higher bone marrow involvement, higher IgM levels [1] | Reduces tumor burden in lymphoid organs; releases cells into circulation [2] |

| Cell Trafficking & Retention | Enhances CXCR4 signaling, promoting leukemic cell retention and survival in protective tissue niches [3] [2] | Impairs CXCR4 surface expression, signaling, and function, disrupting cell homing and retention [2] |

| BTK Inhibitor Response | Associated with inferior response rates (e.g., lower VGPR) and shorter progression-free survival (PFS) to ibrutinib monotherapy [4] [1] | Adding rituximab to ibrutinib appears to improve PFS in CXCR4-mutated patients, potentially mitigating the negative impact [4] |

The relationship between these mechanisms can be visualized in the following signaling pathway:

CXCR4-BTK signaling pathway in B-cell malignancies. Mutated CXCR4 leads to constitutive activation of BTK and downstream signaling, promoting cell adhesion and survival. BTK inhibitors block this pathway and reduce CXCR4 surface expression.

This compound Clinical Data and CXCR4 Context

A pivotal phase 2 clinical trial investigated this compound monotherapy (150 mg daily) in 47 patients with relapsed/refractory Waldenström's Macroglobulinemia. The study reported a Major Response Rate (MRR) of 80.9% at a median follow-up of 16.4 months [5].

Crucially, the efficacy was analyzed based on the patients' molecular subtypes:

| Molecular Subtype | Major Response Rate (MRR) |

|---|---|

| MYD88^L265P^ / CXCR4^WT^ (Wild-type) | 84.6% |

| MYD88^L265P^ / CXCR4^S338X^ (Mutated) | 100% |

| MYD88^WT^ / CXCR4^WT^ (Double Wild-type) | 25.0% |

This data suggests that This compound is highly effective in patients with the MYD88 mutation, regardless of CXCR4 status, and shows a trend toward deep responses in the CXCR4-mutated subgroup [5]. However, this analysis comes from a limited number of patients, and longer follow-up is needed to assess progression-free survival.

Experimental Protocols for Investigating CXCR4 Impact

For researchers designing studies, here are key methodologies from the literature for evaluating CXCR4 function and BTK inhibitor effects.

CXCR4 Surface Expression and Recycling Assay [2]

This protocol assesses how BTK inhibition affects CXCR4 presence on the cell membrane.

- Cell Preparation: Isolate primary CLL cells or use relevant B-cell lines.

- BTK Inhibition: Pre-treat cells with the BTK inhibitor (e.g., 1µM ibrutinib) or vehicle control for 2-4 hours.

- CXCL12 Stimulation & Internalization: Stimulate cells with CXCL12 (200 ng/mL) for 2 hours at 37°C to trigger receptor internalization.

- Re-expression Phase: Wash cells thoroughly with cold PBS to remove CXCL12, then resuspend in fresh medium and incubate at 37°C for 40 minutes to allow receptor recycling.

- Flow Cytometry Analysis: Stain cells with a fluorescent anti-CXCR4 antibody and analyze surface CXCR4 levels using flow cytometry. Compare levels between inhibited and control cells after the re-expression phase.

Functional Adhesion and Migration Assays [3]

These experiments evaluate the functional consequence of disrupted CXCR4 signaling.

- Static Adhesion Assay:

- Coat plates with adhesion molecules (e.g., ICAM-1 for LFA-1, VCAM-1 for VLA-4).

- Pre-treat cells with a BTK inhibitor or control.

- Stimulate cells with CXCL12, then seed them onto the coated plates and allow to adhere.

- Gently wash away non-adherent cells and quantify the remaining adherent cells.

- Under-Flow Adhesion Assay (Shear Stress):

- Use a flow chamber system coated with adhesion molecules.

- Perfuse pre-treated and CXCL12-stimulated cells through the chamber under controlled shear stress to simulate blood flow.

- Record and count the number of cells that undergo firm arrest versus rolling adhesion.

Signaling and Biochemical Analysis [2]

This protocol investigates the phosphorylation events within the pathway.

- Cell Stimulation and Lysis: Treat cells with BTK inhibitor, then stimulate with CXCL12 for short time points (e.g., 0, 2, 5, 10 minutes). Lyse cells to extract proteins.

- Western Blotting:

- Separate proteins by SDS-PAGE and transfer to a membrane.

- Probe with phospho-specific antibodies against key targets, such as:

- Phospho-BTK (Y223)

- Phospho-CXCR4 (Ser339)

- Phospho-PLCγ2

- Active RhoA

- Re-probe the membrane with total protein antibodies to confirm equal loading.

- Calcium Flux Assay: Load cells with a fluorescent Ca²⁺ indicator (e.g., Indo-1 AM). Stimulate with CXCL12 and monitor real-time changes in intracellular calcium concentration using a flow cytometer or fluorometer.

Research Implications and Future Directions

The available evidence, though not yet extensive for this compound specifically, points toward several key considerations for drug development professionals:

- Combination Therapies: The finding that adding rituximab to ibrutinib improved outcomes in CXCR4-mutated WM [4] provides a strong rationale for exploring this compound combinations to overcome the protective tumor microenvironment.

- Resistance Mechanisms: Research shows that CLL cells can develop adaptive mechanisms under BTK inhibitor pressure, with some subclones retaining migrative capacity towards CXCL12, a process in which BTK resistance mutations can emerge early [6]. Investigating if this occurs under this compound treatment is critical.

- Need for Direct Evidence: While mechanistic insights are robust, definitive conclusions require larger, prospective clinical trials of this compound that are powered to detect statistically significant differences in PFS and OS between CXCR4-mutated and wild-type patients.

References

- 1. The Use of Bruton Tyrosine Kinase Inhibitors in ... [link.springer.com]

- 2. BTK inhibition results in impaired CXCR4 chemokine ... [nature.com]

- 3. CXCR4- and BCR-triggered integrin activation in B-cell ... [pmc.ncbi.nlm.nih.gov]

- 4. Ibrutinib plus rituximab vs ibrutinib monotherapy in patients ... [pmc.ncbi.nlm.nih.gov]

- 5. Articles Evaluation of this compound monotherapy in patients ... [sciencedirect.com]

- 6. Bruton tyrosine kinase covalent inhibition shapes the ... [haematologica.org]

Orelabrutinib blood-brain barrier penetration CSF concentration

Quantitative Data on BBB Penetration

The table below summarizes key pharmacokinetic findings from clinical studies on orelabrutinib's penetration into the CNS.

| Study Context | CSF Concentration (Median) | CSF/Plasma Free Ratio (Median) | Citation |

|---|---|---|---|

| Relapsed/Refractory Primary CNS Lymphoma (PCNSL) | 28.7 ng/mL (range: 11.8-52.7) | 59.8% (range: 46.1%-86.7%) | [1] |

| Newly Diagnosed PCNSL (Prospective Trial) | 20.10 ± 14.70 ng/mL | Information not provided in source | [2] |

These data confirm that this compound achieves substantial concentrations in the CSF, with one study showing over half of the free drug in plasma successfully crossing the blood-brain barrier [1]. This penetration is significantly higher than that reported for the first-generation BTK inhibitor ibrutinib (0.77 ng/mL) [2].

Methodologies for Quantification

The experimental protocol for measuring this compound concentration in biological matrices like plasma and CSF is crucial for generating the above data.

- Core Analytical Technique: A validated liquid chromatography tandem mass spectrometry (LC-MS/MS) method is used for the precise quantification of this compound in human plasma and cerebrospinal fluid [3]. This technique is favored for its high sensitivity, specificity, and ability to detect low analyte levels in complex biological samples.

- Sample Collection and Processing: In clinical studies, paired samples of plasma and CSF are collected from patients [1]. The CSF concentration is a direct measure of drug penetration into the CNS, while the plasma concentration provides a reference point. The ratio of CSF to free (unbound) plasma concentration is then calculated to determine the efficiency of BBB penetration [1].

Biological Rationale & Clinical Correlation

The high BBB penetration of this compound is not just a pharmacokinetic metric but is directly linked to its therapeutic mechanism of action in CNS diseases.

Figure: this compound inhibits BTK, a key node in BCR and TLR signaling pathways that drive NF-κB activation in CNS lymphoma cells [4] [2].

This targeted mechanism is clinically validated by high response rates in Primary CNS Lymphoma (PCNSL) trials. Studies of this compound-based combination therapies in both newly diagnosed and relapsed/refractory PCNSL have reported complete response (CR) rates ranging from 57.1% to 94.1% and overall response rates (ORR) from 71.4% to 97.1% [5] [6] [2]. Research also indicates that patients with mutations in the BCR/TLR/NF-κB pathways are more likely to respond to this compound-containing therapy [4] [7].

Key Takeaways for Research & Development

- Critical Property for CNS Targets: The high BBB penetration of this compound is a definitive asset for drug developers, establishing a benchmark for future BTK inhibitors intended for CNS indications [8] [1] [2].

- Biomarker-Guided Application: Genomic analysis of tumor samples (e.g., MYD88, CD79B mutations) can help identify patient subgroups most likely to benefit from this compound, supporting a precision medicine approach [4] [7].

- Promising Therapeutic Scope: Beyond oncology, the ability to target compartmentalized inflammation in the CNS makes this compound a compelling candidate for autoimmune neurology, as seen in its ongoing Phase 2 trials for multiple sclerosis [8] [9].

References

- 1. This compound/Sintilimab Combo Induces Rapid Responses ... [onclive.com]

- 2. Prospective phase II trial of first-line rituximab ... [nature.com]

- 3. Quantification of this compound in human plasma and ... [sciencedirect.com]

- 4. This compound Combined With Lenalidomide and ... - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound combined with rituximab and high-dose ... [link.springer.com]

- 6. Preliminary Data on the Efficacy and Safety of this compound ... [sciencedirect.com]

- 7. This compound Combined With Lenalidomide and ... [frontiersin.org]

- 8. This compound [zenasbio.com]

- 9. InnoCare [innocarepharma.com]

Application Note: LC-MS/MS Method for Orelabrutinib in Human Plasma

This protocol summarizes a method for determining orelabrutinib concentration in human plasma, validated as per FDA guidelines [1].

| Parameter | Specification |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Matrix | Human Plasma [1] |

| Internal Standard (IS) | Ibrutinib-d5 [1] |

| Analytical Range | 1.00 - 500 ng/mL [1] |

| Runtime | 4.5 minutes [1] |

| Accuracy (Inter/Intra-run) | -3.4% to 6.5% [1] |

| Precision (Inter/Intra-run) | 2.8% to 12.8% [1] |

| Sample Preparation | Protein Precipitation with Acetonitrile [1] |

Detailed Methodology

- Instrument Configuration: Use an LC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode [1].

- Chromatography:

- Mass Spectrometry Detection:

- Operate in Multiple Reaction Monitoring (MRM) mode.

- Monitor the transitions: m/z 428.1 → 411.2 for this compound and m/z 446.2 → 309.2 for the internal standard (Ibrutinib-d5) [1].

- Sample Preparation Protocol:

- Method Validation: The method demonstrated acceptable selectivity, matrix effects, recovery, and stability under various storage conditions. Incurred sample reanalysis confirmed good reproducibility [1].

Experimental Workflow Diagram

The diagram below outlines the entire analytical procedure.

Alternative Method: UPLC-MS/MS in Rat Plasma

An alternative UPLC-MS/MS method was developed for rat plasma pharmacokinetic studies, showing similar performance with a broader range [2].

| Parameter | Specification |

|---|---|

| Analytical Technique | UPLC-MS/MS |

| Sample Matrix | Rat Plasma |

| Internal Standard (IS) | Futibatinib |

| Analytical Range | 1 - 2000 ng/mL |

| Runtime | 3.0 minutes |

| LLOQ | 1 ng/mL |

| Precision (% RSD) | 1.4% to 11.5% |

- Key Differences: Uses futibatinib as IS and a gradient elution with 0.1% formic acid in water and acetonitrile [2].

- Application: Successfully applied to a pharmacokinetic study in rats after oral administration of 10 mg/kg this compound [2].

Clinical Context and Relevance of this compound

This compound is a second-generation Bruton's tyrosine kinase (BTK) inhibitor approved in China for treating B-cell malignancies like mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and small lymphocytic lymphoma (SLL) [1] [2] [3].

Therapeutic drug monitoring is crucial because this compound exhibits large inter-individual variability, and its pharmacokinetics can be affected by co-administration with strong CYP3A4 inhibitors [1]. The diagram below shows its role in B-cell signaling.

Critical Method Notes and Considerations

- Choice of Internal Standard: The use of a deuterated internal standard (Ibrutinib-d5) is optimal for compensating for variability in sample preparation and ionization efficiency [1].

- Clinical Application: This method is intended for therapeutic drug monitoring (TDM) and pharmacokinetic studies in patients. It has been applied to samples from patients with MCL and CLL/SLL [1].

- Stability: The method validation included stability studies under various conditions, ensuring reliability during routine analysis [1].

References

UPLC-MS/MS Bioanalytical Method for Orelabrutinib Quantification: Comprehensive Application Notes

Therapeutic Drug Monitoring of Orelabrutinib: Analytical Methods and Clinical Implementation Protocols

Then, I will now begin writing the main body of the article.

Introduction and Clinical Relevance

Orelabrutinib is a novel, highly selective, irreversible second-generation Bruton's tyrosine kinase (BTK) inhibitor that has demonstrated significant efficacy in the treatment of various B-cell malignancies. Since its initial approval in China in December 2020 for relapsed or refractory mantle cell lymphoma (MCL) and chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL), this compound has shown promising clinical activity across multiple hematologic indications [1] [2]. The therapeutic rationale for this compound stems from its potent inhibition of BTK, a crucial signaling molecule in the B-cell receptor pathway that regulates B-cell proliferation, differentiation, and apoptosis [2]. Unlike first-generation BTK inhibitors such as ibrutinib, this compound demonstrates exceptional kinase selectivity with a half-maximal inhibitory concentration (IC50) of 1.6 nM against BTK and minimal off-target inhibition against other tyrosine kinases, potentially translating into improved safety profiles [1] [3].

The establishment of therapeutic drug monitoring (TDM) for this compound is clinically justified by several factors observed in clinical trials and pharmacokinetic studies. Despite predictable pharmacokinetics observed in clinical trials, significant interpatient variability in drug exposure has been noted, potentially influencing both efficacy and safety outcomes [1] [3]. Clinical studies have demonstrated that this compound exhibits linear pharmacokinetic characteristics with dose-proportional increases in plasma exposure, and achieves near-complete BTK occupancy at doses ≥50 mg/day maintained over 24 hours [1] [3]. The recommended phase 2 dose established in clinical trials is 150 mg once daily, which has shown an overall response rate of 81.1% in patients with relapsed or refractory MCL, with 27.4% achieving complete response and 53.8% achieving partial response [1]. The growing evidence base supporting this compound's expansion into autoimmune conditions, including multiple sclerosis, further underscores the need for robust TDM protocols to optimize dosing across diverse patient populations and clinical scenarios [4].

Analytical Methodology for this compound Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

The quantification of this compound in biological matrices primarily relies on advanced liquid chromatography-tandem mass spectrometry techniques, with ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) emerging as the gold standard methodology. A validated UPLC-MS/MS method for this compound determination in plasma utilizes futibatinib as an internal standard (IS) to ensure analytical precision and accuracy [2]. The sample preparation employs a straightforward protein precipitation technique, where 100 μL of plasma sample is mixed with 10 μL of IS working solution (500 ng/mL) and 300 μL of acetonitrile, followed by vortexing for 1 minute and centrifugation at 13,000 × g for 10 minutes at 4°C [2]. This efficient preparation method eliminates the need for complex extraction procedures while maintaining adequate recovery and minimizing matrix effects.

Chromatographic separation is achieved using an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40°C, with a mobile phase consisting of 0.1% formic acid in water (solution A) and acetonitrile (solution B) [2]. The gradient elution program is optimized for rapid separation: initial conditions at 90% A for 0.5 minutes, followed by a linear decrease to 10% A over 0.5-1.0 minutes, maintained at 10% A for 1.0-1.4 minutes, then returned to 90% A over 1.4-1.5 minutes, with re-equilibration until 3.0 minutes [2]. The total run time of 3.0 minutes allows for high-throughput analysis, essential for clinical TDM applications requiring rapid turnaround times. Mass spectrometric detection employs electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM), tracking the transition of m/z 427.95→410.97 for this compound and m/z 418.99→295.97 for the internal standard futibatinib [2].

Method Validation Parameters

The UPLC-MS/MS method for this compound quantification has undergone comprehensive validation according to FDA bioanalytical method validation guidelines, demonstrating excellent performance characteristics across all evaluated parameters [2]. The method exhibits linear calibration over a concentration range of 1-2000 ng/mL, with a lower limit of quantification (LLOQ) of 1 ng/mL, providing sufficient sensitivity to detect clinically relevant concentrations [2]. The precision and accuracy profiles remain well within acceptable limits, with precision values ranging from 1.4% to 11.5% and intra-day and inter-day accuracy ranging from -5.7% to 7.7% and -0.2% to 12.5%, respectively [2].

Table 1: Analytical Method Validation Parameters for this compound Quantification

| Validation Parameter | Performance Characteristics | Acceptance Criteria |

|---|---|---|

| Linear range | 1-2000 ng/mL | R² > 0.99 |

| LLOQ | 1 ng/mL | Accuracy ±20% |

| Precision | 1.4-11.5% RSD | <15% RSD |

| Intra-day accuracy | -5.7 to 7.7% | ±15% of nominal |

| Inter-day accuracy | -0.2 to 12.5% | ±15% of nominal |

| Extraction recovery | Consistent and high | Consistent and precise |

| Matrix effect | Minimal ion suppression/enhancement | No significant impact |

| Stability | Established under various conditions | Within ±15% of nominal |

The method demonstrates excellent selectivity with no interference from endogenous plasma components at the retention times of this compound and the internal standard [2]. Additionally, studies have confirmed appropriate stability profiles under various storage and handling conditions, including freeze-thaw cycles, short-term temperature exposure, and long-term storage at -80°C [2]. The matrix effect and recovery assessments have yielded results within permissible values, ensuring reliable quantification without significant ion suppression or enhancement effects from biological matrix components [2].

Pharmacokinetic and Pharmacodynamic Relationships

Understanding the pharmacokinetic (PK) profile of this compound and its relationship to pharmacodynamic (PD) biomarkers is essential for establishing meaningful therapeutic targets in TDM. Population pharmacokinetic studies have characterized the disposition kinetics of this compound, revealing a consistent profile across patient populations [1]. The drug demonstrates favorable oral bioavailability and achieves maximum plasma concentrations (C~max~) within a predictable timeframe after administration. In phase 1/2 studies, blood samples collected from patients during cycle 1 on day 1 and day 15 (predose and up to 12 hours post-dose) provided comprehensive PK profiles for noncompartmental analysis using Phoenix WinNonlin (version 7.0) [1].

A critical PD biomarker for this compound activity is BTK target occupancy in peripheral blood mononuclear cells (PBMCs), which serves as a direct measure of target engagement [1]. Clinical studies have demonstrated that this compound achieves and maintains near-complete BTK occupancy (>90%) at doses ≥50 mg/day over a 24-hour dosing interval [1] [3]. This sustained target engagement is a key differentiator from some other BTK inhibitors and provides the pharmacological basis for once-daily dosing. The relationship between this compound plasma concentrations and BTK occupancy follows a sigmoidal Emax model, enabling the estimation of concentration thresholds required for maintaining therapeutic target coverage throughout the dosing interval [1].

Table 2: Key Pharmacokinetic Parameters of this compound (150 mg Once Daily)

| Pharmacokinetic Parameter | Value | Clinical Significance |

|---|---|---|

| C~max~ | Data from clinical studies | Peak exposure potential |

| T~max~ | Data from clinical studies | Absorption rate |

| AUC~0-24h~ | Data from clinical studies | Total drug exposure |

| t~1/2~ | Data from clinical studies | Dosing frequency determination |

| Apparent clearance | Data from clinical studies | Elimination characteristics |

| Accumulation ratio | Minimal | Once-daily dosing suitability |

| BTK occupancy at trough | >90% | Target engagement maintenance |

The pharmacokinetic-pharmacodynamic (PK-PD) relationship establishes the foundation for therapeutic drug monitoring of this compound. Clinical evidence suggests that maintaining trough plasma concentrations above a specific threshold correlates with sustained BTK occupancy >90%, which is associated with optimal efficacy outcomes [1] [3]. This relationship is particularly important in special populations where drug disposition may be altered, such as patients with hepatic impairment, those taking concomitant medications that affect CYP3A4 activity, or those with altered protein binding characteristics. The application of population PK modeling and Bayesian forecasting approaches can facilitate the individualization of this compound dosing based on limited blood sampling strategies, enhancing the practicality of TDM implementation in clinical practice.

TDM Implementation and Clinical Application

Indications for Therapeutic Drug Monitoring

The implementation of therapeutic drug monitoring for this compound should be strategically deployed in specific clinical scenarios where pharmacokinetic variability may significantly impact treatment outcomes. Key indications for TDM include: evaluation of suspected subtherapeutic response in patients with inadequate clinical improvement despite appropriate dosing, which may indicate suboptimal drug exposure due to malabsorption, rapid metabolism, or drug interactions; assessment of suspected toxicity in patients experiencing unexpected adverse effects potentially related to supratherapeutic concentrations; management of special populations including elderly patients, those with hepatic impairment, or individuals with significant comorbidities that may alter drug disposition; verification of adherence in cases where pill-taking behavior is questionable or when clinical response diverges from expectations; and dose optimization during long-term therapy when physiological changes or concomitant medications may alter this compound pharmacokinetics [1] [3] [5].

The recommended sampling strategy for this compound TDM should focus on trough concentrations (C~trough~) collected immediately before the next scheduled dose, as this parameter best reflects steady-state exposure and correlates with target occupancy throughout the dosing interval [1]. In specific clinical circumstances, such as suspected rapid metabolism or drug interactions, limited sampling strategies incorporating additional time points may provide more comprehensive pharmacokinetic assessment. The established analytical methodology described in Section 2 provides the technical foundation for reliable concentration determination, with typical turnaround times of 24-48 hours being acceptable for clinical decision-making, though faster results may be necessary for critical cases.

Clinical Interpretation and Dose Adjustment

Interpretation of this compound concentrations requires integration of pharmacokinetic data with clinical context, including treatment indication, disease burden, patient characteristics, and concomitant medications. Based on clinical trial data and pharmacokinetic-pharmacodynamic relationships, the proposed therapeutic range for this compound trough concentrations is [proposed range based on clinical study exposures associated with efficacy]. Values consistently below this range may indicate increased risk of suboptimal response, while persistent elevations above [upper limit] may correlate with heightened toxicity risk [1] [3]. It is important to note that these ranges should be considered as population-guided starting points, with individual patient factors necessitating clinical judgment in interpretation.

The following workflow diagram illustrates the systematic approach to this compound therapeutic drug monitoring in clinical practice:

When confronted with subtherapeutic this compound concentrations, the initial approach should include comprehensive evaluation of potential contributing factors, including assessment of medication adherence, evaluation for drug-drug interactions (particularly with CYP3A4 inducers), investigation of gastrointestinal conditions that might impair absorption, and verification of appropriate sampling timing [6]. If these factors are addressed and subtherapeutic concentrations persist, dose escalation may be considered with careful monitoring for both efficacy and toxicity. Conversely, for supratherapeutic concentrations associated with adverse effects, dose reduction or alternative dosing schedules (such as splitting the daily dose) may be implemented while maintaining clinical surveillance for disease response.

Conclusion and Future Perspectives

Therapeutic drug monitoring of this compound represents a promising strategy for optimizing clinical outcomes in patients receiving this targeted therapy. The establishment of robust analytical methods using UPLC-MS/MS technology, coupled with growing understanding of this compound's pharmacokinetic-pharmacodynamic relationships, provides a solid foundation for evidence-based TDM implementation [7] [2]. As clinical experience with this compound expands across multiple indications, including hematologic malignancies and autoimmune conditions, the refinement of therapeutic targets and monitoring strategies will continue to evolve.

Future directions in this compound TDM should include the development of validated Bayesian forecasting tools that enable precise dose individualization based on limited sampling strategies, enhancing the practicality of TDM in routine clinical care [1]. Additionally, research efforts should focus on elucidating the relationship between this compound exposure and specific adverse effects, particularly those that may be concentration-dependent, to establish comprehensive therapeutic windows that balance efficacy and safety [1] [3] [5]. The exploration of pharmacogenomic factors influencing this compound metabolism and response may further refine TDM approaches by identifying patient subgroups with distinctive pharmacokinetic profiles. As the therapeutic landscape for BTK inhibitors continues to evolve, the integration of therapeutic drug monitoring into clinical practice promises to maximize the potential of this compound while minimizing the risk of treatment-related complications.

References

- 1. This compound for the treatment of relapsed or refractory MCL [pmc.ncbi.nlm.nih.gov]

- 2. Development of a UPLC-MS/MS method for the ... [frontiersin.org]

- 3. Evaluation of this compound monotherapy in patients with ... [pmc.ncbi.nlm.nih.gov]

- 4. BTK Inhibitor this compound Shows Promising Efficacy in ... [neurologylive.com]

- 5. Efficacy and Safety of this compound in Relapsed/Refractory ... [sciencedirect.com]

- 6. Establishment and Validation of a UPLC-MS/MS Method ... [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of this compound in human plasma and ... [sciencedirect.com]

Orelabrutinib Combination Therapy for CNS Lymphoma: Application Notes & Protocols

Introduction and Rationale

Primary central nervous system lymphoma (PCNSL) is a rare and aggressive extranodal non-Hodgkin lymphoma confined to the brain, spinal cord, eyes, and leptomeninges. The therapeutic landscape for PCNSL has been limited by the challenges of achieving adequate drug penetration across the BBB and managing treatment-related toxicities [1]. High-dose methotrexate (HD-MTX) remains the cornerstone of induction therapy, but outcomes remain suboptimal with conventional regimens, necessitating more effective and tolerable approaches [2] [1].

The biological rationale for BTK inhibition in CNSL stems from the frequent occurrence of mutations in the B-cell receptor (BCR) signaling pathway, particularly in MYD88 and CD79B, which create a dependency on BTK-mediated signaling for tumor survival [3]. Orelabrutinib offers advantages over earlier BTK inhibitors due to its superior kinase selectivity, which minimizes off-target effects, and its enhanced BBB penetration, with a median cerebrospinal fluid (CSF) concentration as high as 28.7 ng/mL, enabling effective targeting of CNS disease [2] [4].

Clinical Efficacy Data Summary

Clinical studies consistently demonstrate that this compound-containing regimens achieve high response rates in both newly diagnosed and relapsed/refractory CNSL.

Table 1: Efficacy Outcomes of this compound-Based Regimens in Clinical Trials

| Study Type (Patient Population) | Regimen (Acronym) | Sample Size | ORR (%) | CR Rate (%) | Survival Outcomes |

|---|---|---|---|---|---|

| Prospective Phase II (Newly diagnosed PCNSL) [3] | Rituximab, HD-MTX, this compound (RMO) | n=65 | 92.3 (ITT) | 35.4 (ITT); Increased to 72.2% with 6 cycles* | 2-yr PFS: 74.9%; 2-yr OS: 85.4% |

| Prospective Phase II (Newly diagnosed PCNSL) [2] [5] | This compound, Rituximab, HD-MTX (ORM) | n=28 | 71.4 | 57.1 | 2-yr PFS: 64.3%; 3-yr OS: 82.7% |

| Retrospective (rrCNSL) [6] | This compound + HD-MTX/Ifosfamide/Etoposide/Dexa (Ore-MIED) | n=26 | 89.2 (for cohort) | 51.4 (for cohort) | Median PFS: 13.0 months (Ore-MIED) |

| Retrospective (rrCNSL) [6] | This compound + HD-MTX/Temozolomide/Dexa (Ore-MTD) | n=11 | 89.2 (for cohort) | 51.4 (for cohort) | Median PFS: 5.0 months (Ore-MTD) |

| Phase I (Newly diagnosed PCNSL) [4] | This compound, Rituximab, MTX, Dexamethasone (ORMD) | n=13 | 83.3 (100% with ≥6 cycles) | 83.3 (100% with ≥6 cycles) | 1-yr PFS: 75.0% (patients with ≥6 cycles) |

| Retrospective (CNSL, mixed) [7] [8] | HD-MTX, Thiotepa, this compound ± Rituximab (MTO±R) | n=14 | 92.3 | 69.2 | 12-mo PFS: 60%; 12-mo OS: 70% |

Among a subgroup of patients who received two additional cycles of RMO.*

Detailed Treatment Protocols

Induction Therapy for Newly Diagnosed PCNSL

A. RMO/ORM Protocol (Based on [3] and [2])

- This compound: 150 mg orally once daily, continuously.

- Rituximab: 375 mg/m² intravenously on Day 1 of each cycle.

- Methotrexate: 3.5 g/m² intravenously over 24 hours on Day 2 of each cycle.

- Hydration and Urine Alkalinization: Standard protocols must be initiated before and continued after MTX infusion.

- Leucovorin Rescue: Initiated 24 hours post-MTX completion at 15 mg every 6 hours, adjusted based on serum MTX levels.

- Cycle Duration: 21 days.

- Minimum Planned Cycles: 4-6 cycles. Treatment continuation to 6 cycles is recommended as it significantly increases the CR rate [3]. Response should be assessed after every 2 cycles.

B. ORMD Protocol (Based on [4])

This protocol includes dexamethasone and explores a higher dose of this compound.

- This compound: 150 mg or 200 mg orally once daily. Dosing begins after MTX clearance.

- Rituximab: 375 mg/m² IV on Day 1.

- Methotrexate: 3.5 g/m² or 5 g/m² IV on Day 2.

- Dexamethasone: 10-15 mg IV on Days 1-4.

- Cycle Duration: 21 days for 6-8 cycles.

Therapy for Relapsed/Refractory CNSL

A. Ore-MIED Protocol (Based on [6]) This intensive regimen is for fit patients eligible for salvage therapy.

- This compound: 150 mg orally once daily, continuously.

- Methotrexate: 3.5 g/m² IV on Day 1.

- Ifosfamide: 1500 mg/m² IV on Days 2-4 (with Mesna uroprotection).

- Etoposide: 100 mg/m² IV on Days 2-4.

- Dexamethasone: 40 mg IV/PO on Days 1-4.

- Cycle Duration: 21 days for 3-6 cycles.

B. Ore-MTD Protocol (Based on [6]) A less intensive option, potentially suitable for older or less fit patients.

- This compound: 150 mg orally once daily, continuously.

- Methotrexate: 3.5 g/m² IV on Day 1.

- Temozolomide: 150-200 mg/m² PO on Days 1-5.

- Dexamethasone: 40 mg IV/PO on Days 1-4.

- Cycle Duration: 21 days for 3-6 cycles.

Safety and Tolerability Profile

This compound-based combinations demonstrate a manageable safety profile, largely consistent with the known effects of the chemotherapeutic agents.

Table 2: Common Adverse Events and Management Strategies

| Adverse Event | Incidence & Grade | Recommended Management |

|---|---|---|

| Hematologic Toxicities | ||

| Leukopenia/Lymphopenia | Grade 3: 17.9-25% [2] [4] | Monitor CBC regularly. Consider dose delay and G-CSF support. |

| Thrombocytopenia | Grade 3: 3.6% [2] | Monitor CBC. Transfuse as needed. |

| Non-Hematologic Toxicities | ||

| Upper Respiratory Infection | 13.8% (Any grade) [3] | Symptomatic management. |

| Lung Infection | 6.2% (Any grade); Grade 3 DLT reported [3] [4] | Prompt investigation, antibiotics, and consider treatment interruption. |

| Liver Transaminase Elevation | Grade 3 DLT reported (related to high-dose MTX) [4] | Monitor LFTs. Dose modification per protocol. |

| Diarrhea | Grade 3: 3.6% [2] | Supportive care. |

A key finding across studies is the reduction in certain off-target toxicities associated with first-generation BTK inhibitors. In the reported trials, no cases of atrial fibrillation/flutter or major bleeding were attributed to this compound [3] [2]. Furthermore, no treatment-related deaths occurred during the induction phases of these studies.

Biomarker Analysis and Response Correlation

Molecular profiling provides insights into therapeutic mechanisms and potential resistance.

- Mutational Landscape: In newly diagnosed PCNSL, mutations in MYD88 (75.7%) and CD79B (37.8%) are highly prevalent, with approximately 35% of patients having co-occurring mutations in both [3]. These mutations constitutively activate the BCR signaling pathway, creating oncogenic dependence on BTK, which explains the high efficacy of this compound.

- Predictive Biomarkers: The presence of TP53 mutations has been associated with a significantly worse overall survival, suggesting it may be a marker of resistance [3]. The response to this compound-based therapy does not appear to be strictly dependent on MYD88/CD79B status, indicating that even wild-type tumors may benefit, possibly through alternative mechanisms [3].

The following diagram illustrates the mechanistic rationale for this compound in PCNSL, integrating the genetic drivers and the drug's action:

Diagram 1: Mechanism of action of this compound in PCNSL. Prevalent mutations in MYD88 and CD79B lead to constitutive activation of the B-cell receptor (BCR) signaling pathway. This compound potently inhibits Bruton's Tyrosine Kinase (BTK), a key signaling node, thereby blocking downstream survival signals and inducing apoptosis in lymphoma cells. Its high blood-brain barrier (BBB) permeability ensures effective drug delivery to the tumor site in the central nervous system.

Consolidation and Maintenance Strategies

Following successful induction with this compound-based regimens, consolidation therapy should be considered, particularly for high-risk patients.

- Autologous Stem Cell Transplantation (ASCT): Fit, responding patients should be evaluated for ASCT with thiotepa-based conditioning regimens (e.g., TBC or TEC). In a phase II study, patients receiving consolidation with ASCT had significantly longer progression-free survival compared to those who did not [3].

- This compound Maintenance: For patients ineligible for ASCT, maintenance therapy with this compound (150 mg once daily) for up to one year has been employed in clinical trials and is associated with promising long-term survival [2] [4]. In one analysis, the 2-year PFS rate was 75.0% for patients receiving this compound maintenance [3].

The decision flowchart below outlines the clinical management pathway from induction to consolidation/maintenance:

Diagram 2: Proposed treatment algorithm for newly diagnosed PCNSL using this compound-based therapy. After induction with an this compound/HD-MTX-based regimen, responding patients should be evaluated for fitness and eligibility for consolidative autologous stem cell transplantation (ASCT). Those ineligible can proceed with this compound maintenance therapy. Patients with progressive disease (PD) or stable disease (SD) require salvage therapy.

Discussion and Future Directions

The integration of this compound into HD-MTX-based induction therapy represents a significant advancement in the initial management of PCNSL. The consistently high ORR and CR rates across studies, coupled with a tolerable safety profile, position this combination as a potent first-line option [3] [2] [4]. The profound responses achieved may allow more patients to successfully bridge to curative-intent consolidation with ASCT.

Future research should focus on randomized phase III trials comparing this compound-based regimens to traditional immunochemotherapy (e.g., the MATRix regimen) to definitively establish superiority. Further exploration is needed to define the optimal role of maintenance this compound, including its duration and benefit in different risk groups. Finally, understanding the mechanisms of resistance and developing strategies to overcome them, potentially through combination with other targeted agents, will be crucial for improving long-term outcomes.

References

- 1. Current and emerging therapies for primary central ... nervous system [biomarkerres.biomedcentral.com]

- 2. This compound combined with rituximab and high-dose ... [pmc.ncbi.nlm.nih.gov]

- 3. Rituximab, high-dose methotrexate plus this compound as ... [nature.com]

- 4. Phase 1 Trial of this compound in Combination with ... [sciencedirect.com]

- 5. combined with rituximab and this compound -dose methotrexate as... high [link.springer.com]

- 6. Efficacy of individualized this compound-based regimens in ... [pmc.ncbi.nlm.nih.gov]

- 7. -dose methotrexate, thiotepa, High combined with or... This compound [jcancer.org]

- 8. High-dose methotrexate, thiotepa, this compound combined with ... [pmc.ncbi.nlm.nih.gov]

Orelabrutinib with lenalidomide and immunochemotherapy PCNSL

Clinical Efficacy Data

The table below summarizes the key efficacy outcomes from relevant clinical studies.

| Study Type & Population | Regimen (Abbreviation) | Sample Size | ORR (%) | CR Rate (%) | Median PFS | Reference |

|---|---|---|---|---|---|---|

| Retrospective; r/r PCNSL | Rituximab + HD-MTX + Temozolomide + Orelabrutinib + Lenalidomide (RMT+O/L) | 15 | 86.7 | 73.3 | Not reported | [1] [2] |

| Retrospective; r/r CNSL | This compound + HD-MTX + Temozolomide + Dexamethasone (Ore-MTD) | 11 | 89.2 (for cohort) | 51.4 (for cohort) | 5.0 months (Ore-MTD) | [3] |

| Retrospective; r/r CNSL | This compound + HD-MTX + Ifosfamide + Etoposide + Dexamethasone (Ore-MIED) | 26 | 89.2 (for cohort) | 51.4 (for cohort) | 13.0 months (Ore-MIED) | [3] |

| Prospective Phase II; Newly Diagnosed PCNSL | Rituximab + HD-MTX + this compound (R-MO) | 37 | 97.1 (Best ORR) | 94.1 (Best CR) | Not Reached (1-yr PFS: 83.6%) | [4] |

Detailed Experimental Protocol (Based on RMT+O/L Regimen)

This protocol is synthesized from a retrospective case series investigating the combination therapy in r/r PCNSL [1] [2].

Patient Selection

- Inclusion Criteria:

- Adult patients (≥18 years) with histologically confirmed r/r PCNSL.

- Relapsed disease: recurrence after achieving complete response (CR) to prior therapy.

- Refractory disease: failure to achieve at least partial response after first-line therapy, relapse within 6 months of completing therapy, or two or more relapses.

- Adequate bone marrow, renal, and hepatic function.

- Exclusion Criteria:

- Presence of immunodeficiency, unstable systemic disease, or active infection.

- Pregnancy or lactation.

Treatment Regimen & Dosing

The treatment consists of intensive immunochemotherapy cycles combined with continuous oral targeted therapy.

- Cycle Structure: 28-day cycles.

- Rituximab: 375 mg/m², intravenous (IV) infusion, Day 1 [1] [2].

- High-Dose Methotrexate (HD-MTX): 3.5 g/m², IV over a 4-hour infusion, Day 2 [1] [2].

- Leucovorin Rescue: Begin 24 hours after MTX initiation. Administer 50 mg intramuscularly every 6 hours until serum MTX concentration falls below 0.05 μmol/L [1].

- Temozolomide: 150 mg/m², orally, once daily on Days 4-8 [1] [2].

- This compound: 150 mg, orally, once daily. Continue daily throughout treatment cycles until disease progression or unacceptable toxicity [1] [2].

- Lenalidomide: 25 mg, orally, once daily on Days 1-21 of each cycle. Administered along with prednisone (10 mg once per week) [1] [2].

Response Assessment & Monitoring

- Primary Method: Gadolinium-enhanced brain MRI.

- Assessment Schedule: Perform MRI every cycle during induction. Once CR is achieved, the interval can be extended to every 3-6 cycles [1] [2].

- Response Criteria: Use the International PCNSL Collaborative Group (IPCG) criteria to categorize responses as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD) [1].

- Ancillary Tests:

- Systemic Staging: Positron Emission Tomography-Computed Tomography (PET-CT) to rule out systemic involvement at baseline.

- Ophthalmic Examination: Slit-lamp examination for patients with suspected ocular involvement.

- Cerebrospinal Fluid (CSF) Analysis: Cytology and flow cytometry.

- Bone Marrow Biopsy: To exclude systemic lymphoma.

Supporting Workflow and Mechanism of Action

The synergy of this combination therapy targets both the tumor cells and the immune microenvironment within the CNS. The following diagram illustrates the workflow and key signaling pathways involved.

This diagram illustrates the integration of clinical management with the underlying molecular rationale [1] [5].

Safety and Tolerability Profile

The combination regimen has a manageable safety profile.

- Most Common Adverse Events (AEs): The most frequently reported AEs include transaminase elevation, neutropenia, thrombocytopenia, skin rash, and fatigue [1] [6].

- Grade 3+ AEs: In studies, a minority of patients (approximately 21%) experienced grade 3 or higher treatment-related AEs [6]. No grade 4 AEs or drug-related deaths were reported in the RMT+O/L series [1].

- Management:

- Myelosuppression: Monitor blood counts closely. Use prophylactic granulocyte colony-stimulating factor (G-CSF) as needed [6].

- Hepatotoxicity: Monitor liver function tests. Manage methotrexate toxicity with adequate hydration, urine alkalinization, and strict leucovorin rescue [1] [4].

- Rash: For grade 1 rash, use topical corticosteroids or oral antihistamines. For grade 2 or higher, consider treatment interruption until resolution [6].

Predictive Biomarkers and Monitoring

Emerging research highlights potential biomarkers for patient stratification and response monitoring.

- Genomic Profiling: Patients with mutations in the BCR (CD79B), TLR, or NF-κB pathways (e.g., MYD88 L265P) are more likely to respond to this compound-containing therapy [1] [2] [5].

- Liquid Biopsy: Dynamic changes in circulating tumor DNA (ctDNA) in blood and cerebrospinal fluid (CSF) are closely associated with tumor burden and treatment response. Sustained clearance of ctDNA correlates with durable remission [1] [2].

- Immune Profiling: A baseline immune profile characterized by a higher proportion of PD-1+ CD8+ T cells, lower CD8+ T cells, higher CD4+ T cells, and lower levels of cytokines (IL-6, IL-8, IL-10) has been associated with better treatment response in DLBCL studies [6].

Research Implications and Future Directions

- Efficacy: The high response rates observed in these studies position this compound-based combinations as a highly effective therapeutic strategy for r/r PCNSL, a condition with limited options [1] [3].

- Novel Combinations: The synergy between BTK inhibition, immunomodulation, and chemotherapy provides a strong rationale for exploring these regimens in frontline settings [4] and in combinations with other novel agents like PD-1 inhibitors [6].

- Personalized Medicine: The use of genomic and liquid biopsy data holds promise for moving towards response-adapted and biomarker-driven treatment personalization in PCNSL [1] [7].

References

- 1. This compound Combined With Lenalidomide and ... [frontiersin.org]

- 2. This compound Combined With Lenalidomide and ... [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of individualized this compound-based regimens in ... [pmc.ncbi.nlm.nih.gov]

- 4. Prospective phase II trial of first-line rituximab ... [nature.com]

- 5. New hopes and challenges in targeted therapy and ... [pmc.ncbi.nlm.nih.gov]

- 6. Safety and clinical outcomes of this compound, lenalidomide ... [pmc.ncbi.nlm.nih.gov]

- 7. New treatment strategies for primary central nervous ... [journals.lww.com]

Comprehensive Application Notes and Protocols: Orelabrutinib in Relapsed/Refractory Waldenström Macroglobulinemia

Introduction to Waldenström Macroglobulinemia and Orelabrutinib

Waldenström Macroglobulinemia (WM) is a rare, indolent B-cell lymphoma characterized by bone marrow infiltration of clonal lymphoplasmacytic cells and production of monoclonal immunoglobulin M (IgM) paraprotein [1] [2]. WM belongs to a spectrum of IgM gammopathies that ranges from asymptomatic IgM monoclonal gammopathy of undetermined significance (IgM-MGUS) to symptomatic WM requiring therapeutic intervention [1]. The disease primarily affects elderly individuals, with a median age at diagnosis of approximately 70 years, and follows a chronic, relapsing course requiring multiple lines of therapy over time [3]. Clinical manifestations include anemia, thrombocytopenia, hepatosplenomegaly, lymphadenopathy, and symptoms related to IgM paraprotein effects such as hyperviscosity syndrome, neuropathy, and cryoglobulinemia [3] [2].

This compound is a novel, selective, irreversible Bruton tyrosine kinase (BTK) inhibitor that has demonstrated significant efficacy in patients with relapsed or refractory (R/R) WM [4]. As a covalent BTK inhibitor, this compound binds to the Cys481 residue in the BTK active site, blocking B-cell receptor signaling pathways that are critical for WM cell survival and proliferation [3]. The drug was evaluated in a single-arm, multicenter, open-label phase 2 study involving patients with R/R WM who had received at least one prior line of therapy, demonstrating promising efficacy with a manageable safety profile [4]. Given the incurable nature of WM and the tendency for patients to relapse after initial therapies, this compound represents an important therapeutic option for the management of R/R disease.

Molecular Basis and Signaling Pathways

Genetic Landscape of Waldenström Macroglobulinemia

The molecular pathogenesis of WM is characterized by somatic mutations in key genes that drive disease development and influence treatment response. The most significant genetic alteration in WM is the MYD88L265P mutation, which is detectable in over 90% of patients [1] [2]. This mutation triggers constitutive activation of the NF-κB signaling pathway through myeloid differentiation primary response 88 (MYD88) protein, promoting malignant B-cell survival and proliferation [3]. The second most common genetic alterations are CXCR4 mutations (CXCR4WHIM or CXCR4MUT), occurring in 30-40% of WM patients [1] [3]. These mutations, named after WHIM syndrome (Warts, Hypogammaglobulinemia, Infections, Myelokathexis) due to their similarity to CXCR4 mutations in that disorder, enhance AKT and ERK signaling and contribute to disease pathogenesis [4] [1].

The mutational status of MYD88 and CXCR4 has significant clinical implications for WM patients, particularly regarding response to BTK inhibitors like this compound. Patients with MYD88L265P/CXCR4 wild-type mutations typically demonstrate lower major response rates to BTK inhibitors compared to those with MYD88 mutations [4]. Additionally, TP53 mutations and/or 17p deletions occur in a subset of WM patients and are associated with adverse outcomes and increased chemoresistance [3]. Cytogenetic abnormalities such as deletion 6q are also observed in 40-50% of WM patients and may influence disease progression [2].

BTK Signaling Pathway and this compound Mechanism of Action

The Bruton tyrosine kinase is a crucial component of the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in B-cell development, activation, proliferation, and survival. In WM, constitutive activation of the BCR signaling pathway contributes to the pathogenesis and progression of the disease. This compound exerts its therapeutic effect by irreversibly inhibiting BTK through covalent binding to the Cys481 residue in the ATP-binding domain [3]. This inhibition blocks downstream signaling cascades, including NF-κB, MAPK, and PI3K/AKT pathways, ultimately leading to reduced proliferation and increased apoptosis of malignant B-cells.

The following diagram illustrates the key signaling pathways in Waldenström Macroglobulinemia and this compound's mechanism of action:

Figure 1: Signaling Pathways in Waldenström Macroglobulinemia and this compound Mechanism of Action. This compound inhibits BTK, blocking downstream NF-κB activation. MYD88L265P and CXCR4 mutations constitutively activate pathways promoting cell survival and proliferation.

Clinical Efficacy Data

Phase 2 Trial Design and Patient Characteristics

The efficacy of this compound in R/R WM was evaluated in a prospective, multicenter, single-arm, open-label phase 2 study [4]. This study enrolled patients with confirmed WM who had received at least one prior line of therapy and required further treatment based on the Second International Workshop on Waldenström Macroglobulinemia (IWWW-2) criteria. Patients received this compound at a daily dose of 150 mg orally until disease progression or unacceptable toxicity. The primary endpoint of the study was the major response rate (MRR), defined as the proportion of patients achieving a partial response (PR) or better, as assessed by an Independent Review Committee (IRC) according to the Sixth International Workshop on Waldenström Macroglobulinemia (IWWM-6) response criteria [4].

Between August 2019 and December 2020, a total of 66 patients with R/R WM were assessed for eligibility, of which 47 eligible patients were included in the efficacy analysis. The median follow-up duration was 16.4 months (interquartile range: 12.5-19.5 months). Key baseline characteristics included a median age of 63 years, with patients having received a median of 2 prior lines of therapy. The study population encompassed various molecular subtypes based on MYD88 and CXCR4 mutational status, reflecting the genetic heterogeneity of WM [4].

Overall Efficacy Outcomes

This compound monotherapy demonstrated significant clinical efficacy in patients with R/R WM. The IRC-assessed major response rate was 80.9%, with an overall response rate (ORR) of 89.4% [4]. The median time to achieve at least a minor response was 1.9 months, indicating a relatively rapid onset of therapeutic effect. The progression-free survival (PFS) rate was 89.4% at 12 months, suggesting durable responses in the majority of treated patients. These results establish this compound as an effective therapeutic option for patients with R/R WM who have received prior therapies.

Table 1: Overall Efficacy Outcomes of this compound in R/R WM

| Efficacy Parameter | Result | Assessment Criteria |

|---|---|---|

| Major Response Rate (MRR) | 80.9% | IWWM-6 |

| Overall Response Rate (ORR) | 89.4% | IWWM-6 |

| Median Time to Minor Response | 1.9 months | IWWM-6 |

| 12-Month Progression-Free Survival Rate | 89.4% | IRC assessment |

Efficacy by Molecular Subgroups

The efficacy of this compound varied according to the mutational status of MYD88 and CXCR4 genes, reflecting the importance of molecular profiling in predicting treatment response. Patients with MYD88L265P mutation and wild-type CXCR4 (MYD88L265P/CXCR4NEG) achieved a MRR of 84.6%, while those with both MYD88L265P and CXCR4 S338X mutations (MYD88L265P/CXCR4S338X) demonstrated an even higher MRR of 100% [4]. In contrast, patients with wild-type MYD88 and CXCR4 (MYD88NEG/CXCR4NEG) had a substantially lower MRR of 25.0%, highlighting the impact of molecular genetics on therapeutic outcomes. These findings underscore the value of pretreatment genetic testing to inform clinical decision-making and set appropriate expectations for treatment response.

Table 2: this compound Efficacy by Molecular Subgroups in R/R WM

| Molecular Subgroup | Major Response Rate (MRR) | Key Characteristics |

|---|---|---|

| MYD88L265P/CXCR4NEG | 84.6% | Most common molecular subtype |

| MYD88L265P/CXCR4S338X | 100.0% | Enhanced AKT/ERK signaling |

| MYD88NEG/CXCR4NEG | 25.0% | Poor response to BTK inhibition |

Safety Profile and Management

Overview of Adverse Events

This compound demonstrated a manageable safety profile in patients with R/R WM. Most adverse events (AEs) were mild to moderate in severity, with 91.0% of AEs being Grade 1 or 2 [4]. The most common hematologic AEs of Grade 3 or higher included neutropenia (10.6%), thrombocytopenia (6.4%), and pneumonia (4.3%). Serious adverse events (SAEs) occurred in 10 patients (21.3%), with one treatment-related death reported due to hepatitis B reactivation [4]. This safety profile is consistent with other BTK inhibitors used in the treatment of WM, though with some distinct characteristics in terms of the frequency and severity of specific AEs.

The relatively favorable safety profile of this compound is particularly important in the context of WM, which primarily affects older adults who may have comorbidities and reduced tolerance to aggressive therapies. The low incidence of severe AEs contributing to treatment discontinuation supports the feasibility of long-term this compound administration in this patient population. However, appropriate monitoring and proactive management of AEs are essential to optimize treatment outcomes and maintain patients' quality of life.

Management Strategies for Adverse Events

Proactive management of AEs associated with this compound is crucial for maintaining dose intensity and optimizing treatment outcomes. For hematologic toxicities such as neutropenia and thrombocytopenia, regular monitoring of complete blood counts is recommended, with dose interruptions or modifications for persistent or severe cases [4]. The occurrence of pneumonia in a subset of patients underscores the importance of vigilance for infectious complications, particularly in older adults or those with compromised immune function.

The reported case of hepatitis B reactivation highlights the necessity of screening for hepatitis B virus (HBV) serology prior to initiating this compound therapy and implementing appropriate antiviral prophylaxis for carriers [4]. Additionally, although not specifically reported in the this compound WM study, other BTK inhibitors have been associated with cardiovascular toxicities, bleeding events, and atrial fibrillation, suggesting that monitoring for these potential class-effects may be prudent.

Table 3: Management of Common Adverse Events Associated with this compound

| Adverse Event | Grade | Incidence | Management Recommendations |

|---|---|---|---|

| Neutropenia | Grade ≥3 | 10.6% | Regular CBC monitoring; dose interruption for severe cases; consider growth factor support |

| Thrombocytopenia | Grade ≥3 | 6.4% | Regular CBC monitoring; dose interruption or reduction for severe cases |

| Pneumonia | Grade ≥3 | 4.3% | Vigilance for signs of infection; prompt antibiotic therapy; consider prophylaxis in high-risk patients |

| Hepatitis B Reactivation | Any grade | 1 case (fatal) | Pre-treatment HBV screening; antiviral prophylaxis for carriers |

Experimental Protocols and Methodologies

MYD88 and CXCR4 Mutation Detection Protocols

Molecular profiling of MYD88 and CXCR4 mutations is essential for predicting treatment response and guiding therapeutic decisions in WM. The following protocol outlines the recommended methodology for mutation detection:

Sample Preparation and DNA Extraction:

- Obtain bone marrow aspirate or peripheral blood samples from WM patients.

- Isolate CD19+ B-cells using magnetic bead-based separation techniques to enrich for malignant cells.

- Extract genomic DNA using commercial extraction kits, ensuring DNA concentration and purity meet specifications (A260/A280 ratio of 1.8-2.0).

- Store extracted DNA at -20°C until analysis.

Mutation Detection Methods:

- MYD88L265P Mutation: Employ allele-specific quantitative PCR (AS-qPCR) using primers specifically designed to detect the L265P variant. Validate results with Sanger sequencing in a subset of samples.

- CXCR4 Mutations: Perform Sanger sequencing of the CXCR4 C-terminal domain to identify WHIM-like mutations. For enhanced sensitivity, consider next-generation sequencing (NGS) panels covering the entire CXCR4 coding region.

- Quality Control: Include positive and negative controls in each assay run. Establish detection limits for each method, with AS-qPCR typically detecting mutant alleles at frequencies as low as 0.1-1%.

Interpretation and Reporting:

- Report MYD88L265P mutation as positive when the variant is detected above the established threshold.

- Document specific CXCR4 mutations and classify according to established nomenclature.

- Provide integrated reports including both MYD88 and CXCR4 status with clinical interpretation guidance [1] [2].

Treatment Response Assessment Protocol

Standardized response assessment is critical for evaluating therapeutic efficacy in WM clinical trials and practice. The following protocol aligns with the Sixth International Workshop on Waldenström Macroglobulinemia (IWWM-6) criteria:

Baseline Evaluations:

- Serum IgM Quantification: Measure serum IgM levels using nephelometry.

- Immunofixation Electrophoresis: Identify IgM monoclonal protein.

- Bone Marrow Assessment: Perform bone marrow biopsy with immunohistochemistry for CD20, CD138, and kappa/lambda light chains to quantify lymphoplasmacytic infiltration.

- Physical Examination: Document lymphadenopathy and hepatosplenomegaly via CT imaging or physical examination.

- Hematological Parameters: Assess hemoglobin, platelet count, and absolute neutrophil count.

Response Criteria Application:

- Complete Response (CR): Requires disappearance of IgM monoclonal protein by immunofixation, resolution of lymphadenopathy and organomegaly, and morphological confirmation of normal bone marrow.

- Partial Response (PR): Defined as ≥50% reduction in serum IgM level and ≥50% decrease in lymphadenopathy/organomegaly.

- Minor Response (MR): Characterized by ≥25% but <50% reduction in serum IgM level.

- Stable Disease: Does not meet criteria for MR or progressive disease.

- Progressive Disease: Defined as ≥25% increase in serum IgM level from lowest confirmed response or progression of clinical features attributable to WM.

Monitoring Schedule:

- Assess serum IgM monthly during the first 6 months of therapy, then every 3 months thereafter.

- Repeat bone marrow biopsy only when complete response is suspected.

- Perform imaging studies every 6 months or when clinically indicated [4] [2].

Research Applications and Future Directions

Biomarker-Driven Research Applications

The development of this compound for R/R WM presents several promising research applications that warrant further investigation. One critical area is the exploration of combination therapies that may enhance efficacy and overcome resistance mechanisms. Preclinical models suggest potential synergy between BTK inhibitors and other targeted agents, such as BCL-2 inhibitors (venetoclax), proteasome inhibitors (carfilzomib), and immunomodulatory agents [3]. Clinical trials evaluating these combinations may identify more effective treatment strategies for high-risk molecular subgroups, particularly those with CXCR4 mutations or MYD88 wild-type status.

Another important research direction involves understanding and addressing resistance mechanisms to this compound. Although the phase 2 study demonstrated promising efficacy, some patients exhibited primary resistance or may eventually develop acquired resistance. Investigation of resistance mechanisms may include analysis of BTK mutations (particularly the C481S mutation that interferes with covalent binding), activation of alternative signaling pathways, and clonal evolution patterns [3]. These insights could guide the development of next-generation therapies, including non-covalent BTK inhibitors and BTK degraders that may overcome resistance to covalent inhibitors.

Technical Considerations for Preclinical Studies

In vitro and in vivo models of WM provide essential platforms for investigating this compound's mechanisms of action and potential combination strategies. The following technical considerations are recommended for preclinical studies:

In Vitro Models:

- Utilize established WM cell lines (e.g., MWCL-1, BCWM.1) that harbor the MYD88L265P mutation.